

# Physical and chemical properties of 6-ethoxynaphthalen-2-amine

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## Compound of Interest

Compound Name: 6-Ethoxynaphthalen-2-amine

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An In-Depth Technical Guide to **6-Ethoxynaphthalen-2-amine**: Properties, Synthesis, and Applications for the Research Professional

## Introduction

**6-Ethoxynaphthalen-2-amine** is an aromatic organic compound featuring a naphthalene core substituted with both an ethoxy ( $-OCH_2CH_3$ ) and an amino ( $-NH_2$ ) group. As a derivative of naphthylamine, it belongs to a class of compounds historically significant in the synthesis of dyes and, more recently, as crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The rigid, planar naphthalene scaffold is a privileged structure in medicinal chemistry, offering a robust framework for designing therapeutic agents.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **6-ethoxynaphthalen-2-amine**, along with insights into its synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

## Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. **6-Ethoxynaphthalen-2-amine** is a solid at room temperature, typically appearing as beige crystals.[1] Its structure is defined by the strategic placement of the functional groups on the naphthalene rings, which dictates its reactivity and intermolecular interactions.

The presence of the amino group allows for hydrogen bonding, while the ethoxy group contributes hydrophobic character, influencing its solubility profile.<sup>[1]</sup> Consequently, it exhibits potential solubility in various organic solvents.<sup>[1]</sup> While its solubility in water is expected to be low, akin to its parent compound 2-naphthylamine, it may increase in acidic conditions due to the protonation of the basic amino group.<sup>[3]</sup>

Caption: 2D structure of **6-ethoxynaphthalen-2-amine**.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	6-ethoxynaphthalen-2-amine	[4]
Synonyms	2-Amino-6-ethoxynaphthalene, 6-Ethoxy-2-naphthylamine	[1][4][5]
CAS Number	293733-21-8	[1][5][6][7]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO	[1][4][6][7]
Molecular Weight	187.24 g/mol	[1][4][5]
Appearance	Solid, beige crystals	[1]
XLogP3	2.8	[4]
Hydrogen Bond Donors	1 (from -NH <sub>2</sub> )	[4]
Hydrogen Bond Acceptors	2 (from -N and -O-)	[4]

## Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectral data for this exact compound is not widely published, its expected signatures can be reliably predicted based on its functional groups.

### Infrared (IR) Spectroscopy

For a primary aromatic amine like **6-ethoxynaphthalen-2-amine**, the IR spectrum is expected to show characteristic absorption bands. The primary amine (-NH<sub>2</sub>) group typically exhibits a

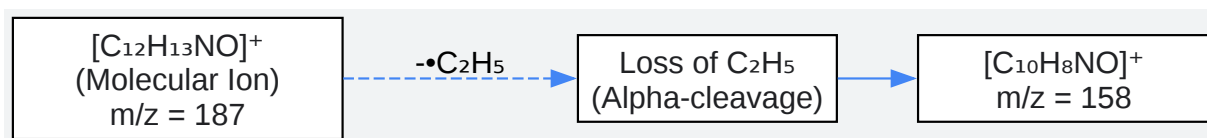
pair of N-H stretching bands in the region of 3300-3500  $\text{cm}^{-1}$ , corresponding to symmetric and asymmetric stretching modes.[8][9] Other key signals would include C-O stretching from the ethoxy group and various bands associated with the aromatic naphthalene ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

In  $^1\text{H}$  NMR, the protons of the ethoxy group should appear as a triplet and a quartet in the upfield region. The aromatic protons on the naphthalene ring will produce complex signals in the downfield region (typically 7.0-8.0 ppm). The N-H protons of the primary amine often appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent.[9] In  $^{13}\text{C}$  NMR, the carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts compared to the other aromatic carbons.[9]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 187 g/mol mass of **6-ethoxynaphthalen-2-amine**. [8][9] A characteristic fragmentation pathway for amines is alpha-cleavage, where the bond C-C bond adjacent to the nitrogen atom breaks.[9]



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Caption: Predicted alpha-cleavage fragmentation in Mass Spectrometry.

## Exemplar Protocol: Acquiring an IR Spectrum via KBr Pellet

This protocol describes a standard, self-validating method for obtaining a high-quality infrared spectrum of a solid sample.

Objective: To confirm the presence of key functional groups (amine, ether, aromatic ring) in a solid sample of **6-ethoxynaphthalen-2-amine**.

### Methodology:

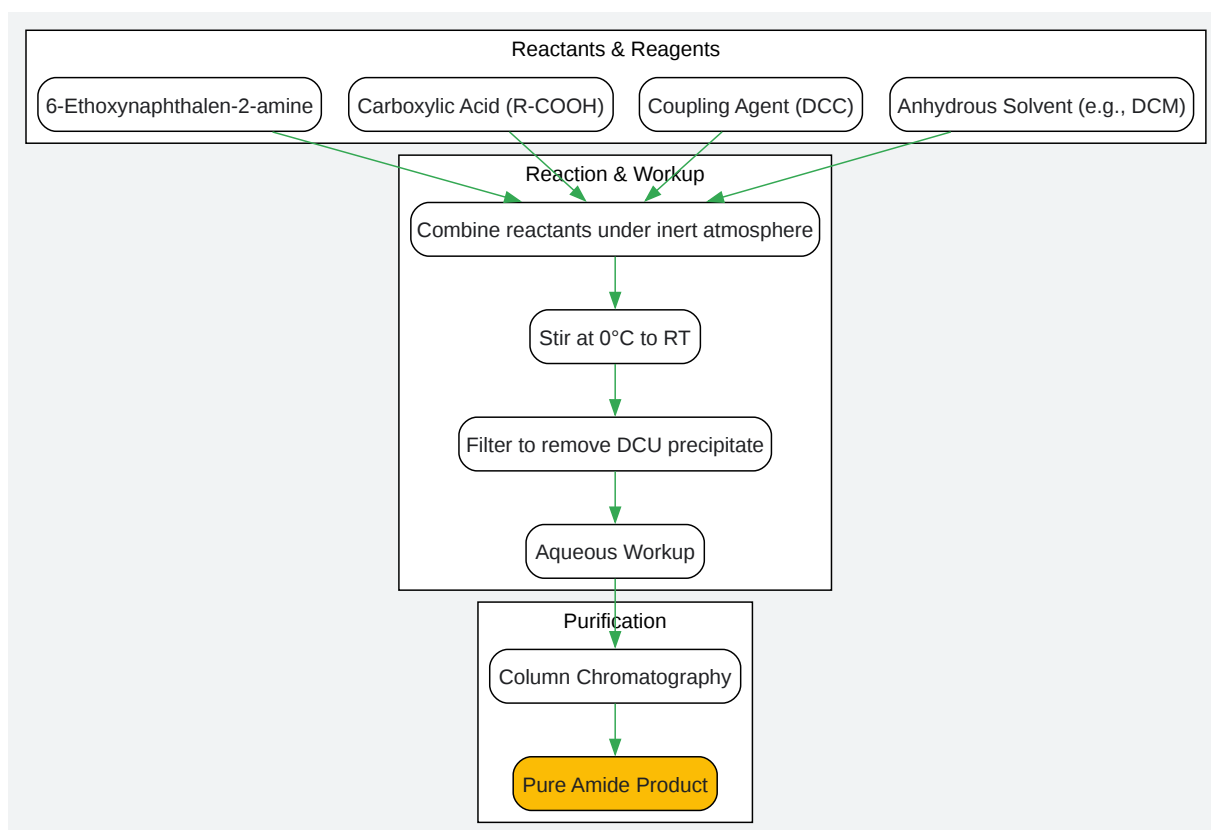
- **Sample Preparation:** Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - **Causality:** Grinding ensures the sample is evenly dispersed, minimizing light scattering and producing sharp, well-resolved spectral bands. KBr is used as it is transparent in the mid-IR region.
- **Pellet Formation:** Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
  - **Causality:** High pressure fuses the KBr particles around the sample, creating a solid matrix suitable for IR analysis. A transparent pellet indicates good sample dispersion and minimal voids.
- **Background Collection:** Place the empty sample holder in the FTIR spectrometer and run a background scan.
  - **Self-Validation:** The background scan measures the absorbance of atmospheric CO<sub>2</sub> and water vapor, which is then subtracted from the sample spectrum to ensure these signals do not interfere with the analysis.
- **Sample Analysis:** Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Interpretation:** Analyze the resulting spectrum for characteristic peaks, specifically the dual N-H stretching bands around 3300-3500 cm<sup>-1</sup> and the aromatic C=C stretching bands around 1500-1600 cm<sup>-1</sup>.

## Chemical Properties and Reactivity

The reactivity of **6-ethoxynaphthalen-2-amine** is dominated by its primary amino group, which acts as a versatile nucleophile and a site for further molecular elaboration. This functionality is particularly valuable in drug development for linking the naphthalene scaffold to other pharmacophores.

## Amide Bond Formation

One of the most critical reactions for this compound is the formation of an amide bond with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry, used to synthesize a vast array of drug candidates. The related compound, 6-methoxynaphthalen-2-amine, is a well-known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, highlighting the industrial relevance of this transformation.<sup>[10]</sup>



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Caption: Workflow for DCC-mediated amide bond formation.

## Exemplar Protocol: DCC-Mediated Amide Coupling

Objective: To synthesize an amide derivative from **6-ethoxynaphthalen-2-amine** and a generic carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

#### Methodology:

- **Reaction Setup:** To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add **6-ethoxynaphthalen-2-amine** (1.0 eq). Cool the mixture to 0 °C in an ice bath.
  - **Causality:** Anhydrous conditions are crucial as DCC reacts with water. The reaction is started at 0 °C to control the initial exothermic reaction and minimize side product formation.
- **Reagent Addition:** Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred mixture.
  - **Causality:** DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine. A slight excess of DCC ensures complete activation of the acid.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, N,N'-dicyclohexylurea (DCU), indicates the reaction is proceeding. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - **Self-Validation:** TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming reaction completion.
- **Workup:** Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - **Causality:** The acidic wash removes any unreacted amine, while the basic wash removes unreacted carboxylic acid. The brine wash removes residual water.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

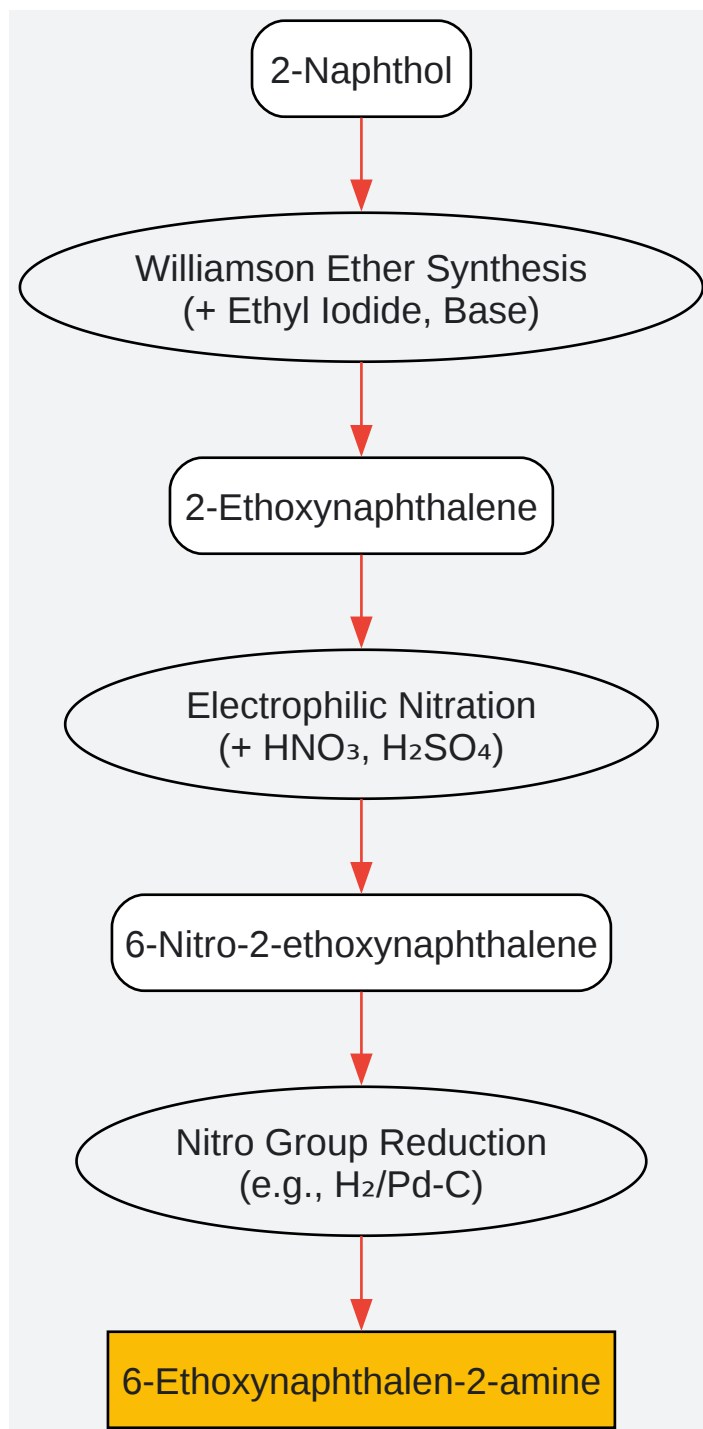
- Causality: Column chromatography separates the desired amide product from any remaining impurities, yielding the pure compound.

## Proposed Synthesis Pathway

A plausible synthetic route to **6-ethoxynaphthalen-2-amine** starts from the readily available 2-naphthol. This multi-step pathway leverages well-established named reactions common in organic synthesis.

- Williamson Ether Synthesis: 2-Naphthol is reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g.,  $K_2CO_3$ ) to form 2-ethoxynaphthalene.[\[11\]](#)
- Electrophilic Nitration: The resulting 2-ethoxynaphthalene undergoes nitration. The ethoxy group is an ortho-, para-director. Due to steric hindrance at the 1-position, nitration is expected to occur at other activated positions on the ring system.
- Reduction of Nitro Group: The nitro group of the desired isomer is then reduced to the primary amine using standard reducing agents, such as  $SnCl_2/HCl$ ,  $H_2/Pd-C$ , or iron in acetic acid, to yield the final product, **6-ethoxynaphthalen-2-amine**.





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Caption: Proposed multi-step synthesis of **6-ethoxynaphthalen-2-amine**.

## Applications in Research and Drug Development

The primary value of **6-ethoxynaphthalen-2-amine** lies in its role as a versatile chemical intermediate.[\[1\]](#)[\[7\]](#)

- **Pharmaceutical Synthesis:** Its structure is analogous to key intermediates used in the synthesis of high-value pharmaceuticals. The naphthalene moiety is present in numerous approved drugs, and the amine handle allows for its incorporation into larger, more complex molecules.[\[10\]](#) The modification of primary amine functionalized drugs is a common strategy to develop new therapeutic agents with improved efficacy or novel properties.[\[12\]](#)
- **Agrochemicals and Dyes:** Like other naphthylamines, it serves as a building block for agrochemicals and specialized azo dyes.[\[1\]](#)
- **Analytical Standards:** It is also used as a reference standard for the analysis of regulated substances, such as in tattoo inks.[\[4\]](#)[\[13\]](#)

## Safety, Handling, and Storage

As an aromatic amine, **6-ethoxynaphthalen-2-amine** requires careful handling to minimize exposure. Compounds in this class can exhibit toxicity, and some naphthylamine derivatives are known carcinogens.[\[1\]](#)[\[14\]](#)

Table 2: GHS Hazard Information

Hazard Class	Statement	Source(s)
Acute Toxicity, Oral	H302: Harmful if swallowed	<a href="#">[4]</a>
Acute Toxicity, Dermal	H312: Harmful in contact with skin	<a href="#">[4]</a>
Acute Toxicity, Inhaled	H332: Harmful if inhaled	<a href="#">[4]</a>
Skin Irritation	H315: Causes skin irritation	<a href="#">[4]</a>
Eye Irritation	H319: Causes serious eye irritation	<a href="#">[4]</a>
Carcinogenicity	May cause cancer	<a href="#">[5]</a>

- Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[15][16] Avoid creating dust and avoid contact with skin, eyes, and clothing.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizing agents.[7][15]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

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